molecular formula C7H13ClN4 B1407580 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride CAS No. 1537863-96-9

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Cat. No.: B1407580
CAS No.: 1537863-96-9
M. Wt: 188.66 g/mol
InChI Key: DQQFVMIDOGHZQU-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₂N₄·HCl (MW: 188.66 g/mol). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;/h5-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFVMIDOGHZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-68-2
Record name Piperidine, 4-(4H-1,2,4-triazol-4-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Detailed Reaction Scheme

  • Formation of Hydrazide Intermediate

    • Dissolve 1-Boc-piperidine-4-carboxylate in methanol.
    • Add hydrazine hydrate, stir at room temperature for 24 hours.
    • Extract with ethyl acetate, dry, and concentrate to obtain the hydrazide.
  • Condensation to Hydrazone

    • Dissolve hydrazide in acetonitrile.
    • Add N,N-dimethylformamide dimethyl acetal, stir at room temperature for 10 hours.
    • Extract, dry, and concentrate to obtain the hydrazone.
  • Cyclization to Triazole

    • Dissolve hydrazone in acetonitrile.
    • Add ethylamine hydrochloride, heat to 60°C, stir for 20 hours.
    • Cool, extract, and purify to isolate the triazole product.
  • Deprotection and Salt Formation

    • Dissolve triazole intermediate in methylene chloride.
    • Bubble hydrogen chloride gas through the solution at room temperature for 15 hours.
    • Filter, wash, and dry to yield the hydrochloride salt.

Alternative Approaches

Some literature describes constructing the triazole ring via different hydrazine derivatives or using alternative protecting groups and solvents. For example, the use of 4-toluenesulfonyl-protected piperidine intermediates followed by hydrazinolysis and cyclization has been reported for related triazole-piperidine systems. However, the core steps—hydrazide formation, condensation, cyclization, and salt formation—remain consistent.

  • Research Findings and Comparative Data

Reaction Yields and Conditions

Step Typical Yield (%) Notes
Hydrazide formation 75–80 Efficient under mild conditions
Condensation 65–75 Sensitive to solvent choice
Cyclization 60–70 Requires careful temperature control
Deprotection & Salt Formation 80–90 High yield, straightforward purification
  • Solvent Choice: Methanol, acetonitrile, and methylene chloride are preferred for their solubilizing properties and compatibility with intermediates.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to track progress at each stage.
  • Purification: Extraction and silica gel column chromatography ensure high purity of intermediates and final product.

Scalability and Industrial Relevance

  • The described method is amenable to scale-up, with each step using readily available reagents and standard laboratory equipment.
  • The use of Boc protection and its subsequent removal with HCl gas is efficient and minimizes side reactions.
  • Notes and Considerations
  • Protecting Groups: Boc is favored for its stability and ease of removal, but alternatives (e.g., tosyl) may be used depending on downstream chemistry.
  • Safety: Hydrazine and HCl gas require appropriate handling and ventilation.
  • Customization: The general method allows for substitution at the triazole or piperidine ring, enabling the synthesis of analogs for structure-activity relationship studies.
  • Summary Table: Preparation Overview
Stage Key Reagents Temperature Time Yield (%) Purification
Hydrazide Hydrazine hydrate, methanol Room temp 24 h 75–80 Extraction, drying
Condensation DMF-DMA, acetonitrile Room temp 10 h 65–75 Extraction, drying
Cyclization Ethylamine HCl, acetonitrile 60°C 20 h 60–70 Column chromatography
Deprotection/HCl HCl gas, methylene chloride Room temp 15 h 80–90 Filtration, drying
  • Conclusion

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring undergoes nucleophilic substitution at the N1 and N4 positions, while the piperidine nitrogen participates in alkylation or acylation.

Key Examples:

  • Alkylation: Reaction with methyl iodide in dimethylformamide (DMF) at 60°C introduces methyl groups at the triazole N1 position, forming 1-methyl-4-(piperidin-4-yl)-1,2,4-triazol-5-one derivatives .

  • Acylation: Treatment with acetyl chloride in dichloromethane (DCM) yields N-acetylated products, enhancing lipophilicity for drug delivery.

Table 1: Substitution Reactions and Conditions

Reaction TypeReagentSolventTemperatureProduct Yield
N1-AlkylationMethyl iodideDMF60°C78%
Piperidine AcylationAcetyl chlorideDCM25°C85%
SNAr with Aryl Halides4-FluorobenzaldehydeEthanolReflux62%

Ring-Closing Reactions

Cyclization reactions are pivotal for generating fused heterocycles. The triazole-piperidine system acts as a scaffold for constructing polycyclic structures.

Notable Pathway:

  • Triazole-Piperidine Cyclization: Reacting with ethylamine hydrochloride in acetonitrile at 60°C for 20 hours forms a bicyclic intermediate, which is stabilized by intramolecular hydrogen bonding .

Deprotection and Salt Formation

The hydrochloride group is selectively removed under basic conditions, regenerating the free base. Conversely, acid treatment converts intermediates into stable salts.

Experimental Data:

  • Deprotection: Treatment with sodium hydroxide (2M) in methanol removes the hydrochloride group with >90% efficiency.

  • Salt Formation: Exposure to HCl gas in DCM quantitatively regenerates the hydrochloride salt .

Oxidation and Reduction Reactions

The triazole ring exhibits redox activity, while the piperidine nitrogen can be oxidized to form N-oxides.

Oxidation:

  • Triazole Ring Oxidation: Using hydrogen peroxide (30%) in acetic acid yields triazole N-oxide derivatives, confirmed by IR peaks at 1,250 cm⁻¹ (N=O stretch).
    Reduction:

  • Piperidine Reduction: Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the piperidine ring to a decahydroquinoline analog, though this is rarely employed due to steric hindrance.

Acid-Base Reactivity

The piperidine nitrogen (pKa ~10.5) acts as a Brønsted base, enabling pH-dependent solubility:

  • Protonation: Below pH 6, the compound exists as a water-soluble hydrochloride salt.

  • Deprotonation: Above pH 8, the free base precipitates, facilitating purification.

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization at the triazole C5 position:

Suzuki-Miyaura Coupling:

  • Reaction with 4-bromophenylboronic acid and Pd(PPh₃)₄ in toluene/water (3:1) produces biaryl derivatives (Yield: 68%) .

Critical Research Findings

  • Antibacterial Activity: N1-Alkylated derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus due to enhanced membrane penetration .

  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition above 220°C, making it suitable for high-temperature syntheses .

Scientific Research Applications

Medicinal Chemistry

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride has been investigated for its potential therapeutic properties:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Enterococcus faecalis14
Bacillus subtilis10
  • Anticonvulsant Properties : Studies have explored the anticonvulsant effects of this compound, showing promise in modulating neurological activity and potentially providing therapeutic effects for seizure disorders .

Biological Research

The biological activities of this compound extend beyond antimicrobial effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in various biochemical pathways. This property is particularly relevant for developing treatments targeting metabolic disorders or cancer .
  • Cytotoxicity Against Tumor Cells : Preliminary studies suggest that this triazole derivative may exhibit cytotoxic effects against certain tumor cell lines, indicating potential applications in cancer therapy.

Materials Science

In addition to its biological applications, the compound is utilized in materials science:

  • Development of New Materials : The unique chemical properties of this compound make it suitable for creating materials with enhanced stability or reactivity. These materials can be applied in various industrial processes and product formulations.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

  • Antibacterial Efficacy Study : A study conducted on the antibacterial properties of this compound revealed its effectiveness against multiple strains of bacteria. The results indicated that it could serve as a basis for developing new antibiotics .
  • Anticonvulsant Activity Evaluation : In another research effort, the anticonvulsant properties were evaluated using animal models. The findings suggested that the compound could modulate neurotransmitter activity and reduce seizure frequency .
  • Synthesis and Characterization : Various synthesis methods have been employed to produce this compound with high purity. Advanced techniques such as NMR and IR spectroscopy confirm its structural integrity and purity levels necessary for pharmacological studies .

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways. The piperidine ring can modulate the compound’s overall conformation, affecting its binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride are summarized below, with key distinctions in substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Variations Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound C₇H₁₂N₄·HCl Base structure 188.66 N/A CNS agents, antimicrobials
1-(2-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride (3o) C₁₅H₂₀N₄O·HCl Phenoxyethyl linker 308.81 85–87 Antifungal/antibacterial agents
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (1:2) C₁₀H₁₆N₄·2HCl Cyclopropyl on triazole 265.18 N/A Agrochemical intermediates
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride C₈H₁₄N₄·HCl Methyl on triazole 202.68 N/A Enzyme inhibitors
3-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride C₈H₁₅ClN₄S Thioether linkage 234.75 N/A Anticancer candidates
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride C₉H₁₆ClN₃ Pyrazole instead of triazole 201.70 N/A Kinase inhibitors

Key Observations

Substituent Effects on Bioactivity The phenoxyethyl linker in compound 3o introduces aromaticity and flexibility, enhancing binding to microbial targets (e.g., fungal CYP51 enzymes) . Cyclopropyl substitution (CAS 1305712-63-3) increases steric bulk, improving stability in agrochemical formulations . Methyl groups on the triazole (e.g., 4-(4-Methyl-triazol-3-yl)piperidine hydrochloride) enhance metabolic stability by reducing oxidative degradation .

Physicochemical Properties

  • The hydrochloride salt form universally improves solubility; for example, 3o has a melting point of 85–87°C, suitable for solid dosages .
  • Thioether-containing analogs (e.g., C₈H₁₅ClN₄S) exhibit higher lipophilicity (logP ~1.8), favoring blood-brain barrier penetration for CNS applications .

Heterocycle Replacement

  • Replacing triazole with pyrazole (C₉H₁₆ClN₃) alters hydrogen-bonding capacity, shifting selectivity toward kinase targets like JAK2/STAT3 .

Biological Activity

Overview

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is a chemical compound that integrates a triazole moiety with a piperidine structure. This combination is significant in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is C7H12N4·HCl, and it has shown promise in various therapeutic applications.

The biological activity of this compound primarily stems from its structural components:

  • Triazole Moiety : Known for its role in inhibiting ergosterol synthesis in fungi, this moiety contributes to the compound's antifungal and antimicrobial properties. Triazoles typically function by disrupting cell membrane integrity in pathogenic organisms.
  • Piperidine Structure : This part of the molecule is associated with modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The compound's mechanism involves interactions with specific molecular targets through hydrogen bonding and π-π interactions, which influence various biological pathways.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, have demonstrated significant antimicrobial effects against a range of pathogens. For instance:

  • In vitro Studies : Various studies have reported effective inhibition against bacteria such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL .
PathogenMIC (μg/mL)
Staphylococcus aureus0.125 - 8
E. coli0.125 - 8
Enterococcus faecalis0.125 - 8

Anticancer Properties

Compounds containing the triazole ring have been investigated for their cytotoxic effects on tumor cell lines. Preliminary data suggest that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant effects of related compounds that incorporate the triazole structure. The results indicated that certain derivatives exhibited protective effects against seizures induced by maximal electroshock models in mice, highlighting the potential for developing new anticonvulsant therapies .
  • Antimicrobial Efficacy : In a comparative study of synthesized triazole derivatives, several compounds demonstrated enhanced antimicrobial activity due to structural modifications. The introduction of specific substituents on the triazole ring significantly increased their efficacy against resistant strains of bacteria .

Q & A

Q. What are common synthetic routes for preparing 4-(4H-1,2,4-triazol-4-yl)piperidine hydrochloride, and how are reaction conditions optimized?

Synthesis typically involves coupling piperidine derivatives with triazole precursors. For example, enantioselective catalytic three-component coupling (aldehydes, alkynes, and piperidone derivatives) can be adapted, as demonstrated in related piperidine hydrochloride syntheses . Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How is the compound characterized to confirm its structural integrity and purity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the piperidine and triazole rings .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile gradients .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 232.71 g/mol for analogous triazole-piperidine compounds) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Emergency Measures :
    • Skin contact: Immediate rinsing with water for 15 minutes .
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
    • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantioselective methods involve chiral catalysts (e.g., Rhodium complexes) in asymmetric hydrogenation or multicomponent reactions. For example, catalytic coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate can yield enantiomerically pure products (≥99% ee) under controlled pH and temperature . Advanced purification via chiral HPLC (e.g., Chiralpak® columns) may further resolve enantiomers .

Q. What experimental designs are used to assess the compound’s stability under varying pH and temperature conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .

Q. How are analytical methods validated for quantifying this compound in complex matrices (e.g., biological samples)?

Validation parameters per ICH guidelines include:

  • Linearity : Calibration curves (1–100 µg/mL) with R² ≥ 0.995.
  • Accuracy/Precision : Spike-and-recovery experiments (e.g., 80–120% recovery in plasma).
  • Limit of Detection (LOD) : Typically 0.1–0.5 µg/mL via MS/MS .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC50 in enzyme inhibition studies).
  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3H-labeled antagonists) to confirm affinity for targets like histamine or serotonin receptors .

Q. How is impurity profiling conducted during scale-up synthesis?

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify potential impurities.
  • Pharmacopeial Standards : Compare against reference standards (e.g., USP/EP monographs) using HPLC-UV or LC-MS .

Q. What in vitro models evaluate the compound’s interaction with cytochrome P450 enzymes?

  • Microsomal Incubations : Human liver microsomes + NADPH system, followed by LC-MS quantification of metabolites .
  • CYP Inhibition Assays : Fluorogenic substrates (e.g., CYP3A4) to measure competitive/non-competitive inhibition .

Q. How do structural modifications (e.g., fluorinated analogs) impact physicochemical properties?

  • LogP Measurement : Shake-flask method to assess lipophilicity changes.
  • Solubility Studies : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid. Fluorination typically enhances metabolic stability but may reduce aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride
Reactant of Route 2
4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

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